1-(oxan-4-yl)-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea
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Overview
Description
1-(oxan-4-yl)-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea is a synthetic organic compound that features a unique combination of oxane, pyrazole, and cyclohexyl groups
Mechanism of Action
Mode of Action
It is likely that the compound interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “1-(oxan-4-yl)-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea” are currently unknown. These properties would have a significant impact on the compound’s bioavailability, determining how much of the compound reaches its targets in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(oxan-4-yl)-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea typically involves the following steps:
Formation of the oxane ring: This can be achieved through the cyclization of a suitable diol or epoxide precursor under acidic or basic conditions.
Introduction of the pyrazole ring: This step involves the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound to form the pyrazole ring.
Attachment of the cyclohexyl group: The cyclohexyl group can be introduced through a Grignard reaction or a similar organometallic coupling reaction.
Formation of the urea linkage: The final step involves the reaction of the oxane-pyrazole-cyclohexyl intermediate with an isocyanate or a carbodiimide to form the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Common industrial methods include continuous flow synthesis and the use of automated reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-(oxan-4-yl)-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
1-(oxan-4-yl)-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its structural properties may be useful in the design of novel materials with specific mechanical or chemical properties.
Biological Studies: The compound can be used as a probe or tool in studying biological processes and pathways.
Industrial Applications: It may serve as an intermediate in the synthesis of other valuable compounds or materials.
Comparison with Similar Compounds
Similar Compounds
1-(oxan-4-yl)-1H-pyrazol-4-amine: This compound shares the oxane and pyrazole rings but lacks the cyclohexyl and urea groups.
1-(oxan-4-yl)-1H-pyrazol-4-ol: Similar to the above compound but with a hydroxyl group instead of an amine.
1-(oxan-4-yl)-3-(4-methylcyclohexyl)urea: Similar structure but with a methyl group on the cyclohexyl ring.
Uniqueness
1-(oxan-4-yl)-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea is unique due to its combination of oxane, pyrazole, cyclohexyl, and urea groups This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds
Properties
IUPAC Name |
1-(oxan-4-yl)-3-(4-pyrazol-1-ylcyclohexyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2/c20-15(18-13-6-10-21-11-7-13)17-12-2-4-14(5-3-12)19-9-1-8-16-19/h1,8-9,12-14H,2-7,10-11H2,(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLQBEMRNIUDORP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)NC2CCOCC2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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